Enibomal sodium

Description

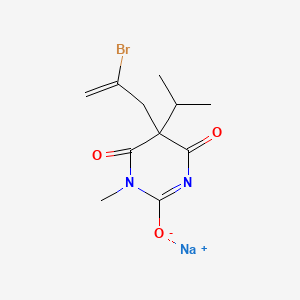

Enibomal sodium (5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid) is a fast-acting barbiturate derivative primarily studied for its anesthetic and sedative properties . Structurally, it belongs to the barbituric acid class, characterized by a pyrimidine-2,4,6-trione core with substituents at positions 1, 5, and 5'. Its unique bromoallyl and isopropyl groups at position 5 contribute to its pharmacokinetic profile, including rapid onset and cardiovascular effects such as tachycardia and hypotension observed in canine models .

Properties

CAS No. |

3329-16-6 |

|---|---|

Molecular Formula |

C11H14BrN2NaO3 |

Molecular Weight |

325.13 g/mol |

IUPAC Name |

sodium;5-(2-bromoprop-2-enyl)-1-methyl-4,6-dioxo-5-propan-2-ylpyrimidin-2-olate |

InChI |

InChI=1S/C11H15BrN2O3.Na/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16;/h6H,3,5H2,1-2,4H3,(H,13,15,17);/q;+1/p-1 |

InChI Key |

OJFQAJVRMVQQHN-UHFFFAOYSA-M |

SMILES |

CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC(=C)Br.[Na+] |

Canonical SMILES |

CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC(=C)Br.[Na+] |

Other CAS No. |

3329-16-6 |

Related CAS |

125-55-3 (Parent) |

Synonyms |

5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid enibomal enibomal sodium eunarcon narcobarbital Narcodorm pronarcon pronarcon, (+-)-isomer pronarcon, (R)-isomer pronarcon, (S)-isomer pronarcon, sodium salt |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Sodium with Common Substances

Reaction with Water:

Reaction with Halogens:

Reaction with Acids:

Sodium in Organic Reactions

Birch Reduction:

Wurtz Reaction:

Alcoholate Formation:

Sodium in Biochemical Contexts

Endothelial Dysfunction:

-

High sodium intake (>5 g/day) impairs endothelium-dependent vasodilation independently of blood pressure changes .

Salt Sensitivity:

Reaction Kinetics

Sodium Thiosulfate and HCl:

| [Na₂S₂O₃] (M) | Reaction Time (s) | Reaction Rate (s⁻¹) |

|---|---|---|

| 0.15 | 22.5 | 0.0444 |

| 0.12 | 27.3 | 0.0367 |

| 0.09 | 35.1 | 0.0285 |

Limitations and Recommendations

The absence of "Enibomal sodium" in the indexed literature suggests it may be:

-

A deprecated or obscure compound.

-

A proprietary name not disclosed in public databases.

-

A misspelled or misrepresented term.

For further investigation, consider:

-

Validating the compound’s IUPAC name or CAS Registry Number.

-

Exploring patents or proprietary chemical databases.

-

Consulting specialized journals in pharmacology or organic chemistry.

Let me know if you can provide additional identifiers or context for this compound.

Comparison with Similar Compounds

Structural and Functional Similarities

Enibomal sodium shares structural homology with other barbiturates, which are classified based on substituents at positions 1 and 5 of the barbituric acid core. Key comparators include:

Table 1: Structural Comparison of this compound and Related Barbiturates

| Compound | Substituents (Position 1) | Substituents (Position 5) | Key Functional Groups |

|---|---|---|---|

| This compound | Methyl | 2-bromoallyl, isopropyl | Bromoallyl, isopropyl |

| Proxibarbal | Ethyl | Cyclohexenyl | Cyclohexenyl |

| Allobarbital | Allyl | Diethyl | Allyl, diethyl |

| Cyclobarbital | Ethyl | Cyclohexenyl | Cyclohexenyl |

| Vinylbital | Methyl | 1-methylbutyl, vinyl | Vinyl, branched alkyl |

Sources :

Pharmacological Profiles

Barbiturates exhibit varying durations of action (ultra-short to long-acting) and therapeutic indices, influenced by their substituents.

Table 2: Pharmacological Comparison

Sources :

Mechanistic Differences

- This compound : Depresses sympathetic adrenergic responses (e.g., pressor responses to carotid occlusion) while sparing cholinergic vasodilation in light anesthesia. Its bromoallyl group may enhance lipid solubility, contributing to rapid CNS penetration .

- Proxibarbal : Cyclohexenyl substituents likely prolong its half-life, but its withdrawal from the French market underscores safety concerns, including dependency risks .

- Vinylbital : The vinyl group at position 5 shortens duration due to rapid redistribution, making it suitable for induction .

Q & A

Q. How should researchers design a dose-response experiment to determine the optimal concentration of Enibomal sodium in in vitro studies?

Methodological Answer:

- Experimental Design : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture threshold and saturation effects. Include positive/negative controls (e.g., vehicle-only and reference compounds) .

- Data Collection : Measure outcomes (e.g., cell viability, enzyme activity) in triplicate to ensure reproducibility. Use automated plate readers for high-throughput assays.

- Statistical Analysis : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate with ANOVA or non-parametric tests for non-linear responses .

Q. What standardized protocols ensure batch-to-batch consistency in synthesizing and purifying this compound?

Methodological Answer:

- Synthesis : Document reaction conditions (temperature, pH, solvent ratios) and intermediates using techniques like thin-layer chromatography (TLC) for real-time monitoring .

- Purification : Employ recrystallization or column chromatography with purity thresholds (e.g., ≥95% by HPLC). Validate purity via NMR (¹H/¹³C) and mass spectrometry .

- Quality Control : Maintain a batch record with raw spectral data and retention times. Compare against reference standards in peer-reviewed syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

Methodological Answer:

- Triangulation : Cross-validate using ex vivo models (e.g., isolated organ assays) to bridge in vitro-in vivo gaps .

- Pharmacokinetic Analysis : Measure bioavailability, tissue distribution, and metabolite formation via LC-MS/MS. Adjust dosing regimens to account for metabolic clearance .

- Mechanistic Studies : Use genetic knockouts or siRNA to identify off-target effects in animal models .

Q. What computational strategies predict this compound’s interactions with non-target proteins?

Methodological Answer:

- Molecular Docking : Screen against structural databases (e.g., PDB) using software like AutoDock Vina. Prioritize binding pockets with high conservation scores .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability. Validate with free-energy calculations (e.g., MM-PBSA) .

- Network Pharmacology : Map interaction networks using STRING or KEGG to identify secondary pathways affected by off-target binding .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for addressing inter-laboratory variability in this compound studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .

- Sensitivity Analysis : Test robustness by excluding outliers or adjusting for confounding variables (e.g., cell passage number) .

- Standardization : Adopt consensus protocols (e.g., MIAME guidelines) for reporting experimental parameters .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

- Pathway Enrichment : Use tools like GSEA or DAVID to identify overrepresented pathways in omics datasets.

- Machine Learning : Train classifiers (e.g., random forests) to predict mechanistic links from high-dimensional data .

- Validation : Confirm key targets via CRISPR-Cas9 knockouts or Western blotting .

Ethical & Methodological Rigor

Q. What ethical considerations are critical when designing human trials involving this compound?

Methodological Answer:

- Informed Consent : Disclose potential risks (e.g., hepatotoxicity) and benefits in participant materials .

- Data Privacy : Anonymize datasets and comply with GDPR/HIPAA regulations. Store data in encrypted repositories .

- Safety Monitoring : Implement independent review boards to audit adverse events and terminate trials if predefined toxicity thresholds are breached .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.